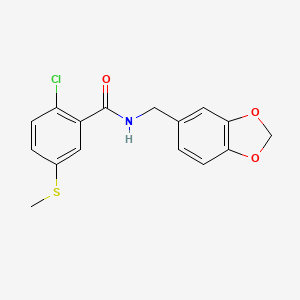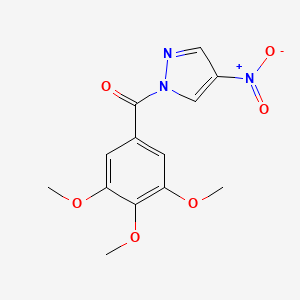![molecular formula C14H15NO4 B5739200 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Descripción general
Descripción
2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic compound that has been synthesized by various methods. This compound has been widely studied due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is involved in the synthesis of various chemical compounds. For instance, it's used in the design and synthesis of thiazolidin-4-ones, which are further screened for antibacterial activities against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Additionally, it serves as a starting material in the synthesis of thiazole substituted coumarins with potential antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Antimicrobial and Antibacterial Properties
The compound is central to the creation of new derivatives with antimicrobial properties. For example, new coumarins synthesized from it have shown significant antibacterial effects (Behrami & Dobroshi, 2019). Moreover, derivatives of this compound, such as Schiff base derivatives, have been synthesized and tested for antimicrobial activity, demonstrating potential inhibition against various bacterial strains (Mishra et al., 2014).
Antioxidant and Anti-inflammatory Activities
Research shows that certain derivatives of 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exhibit antioxidant activities. Studies have compared their effectiveness with known antioxidants like ascorbic acid, revealing promising results (Kadhum et al., 2011). Additionally, these compounds are found to possess anti-inflammatory properties, particularly in inhibiting pro-inflammatory enzymes like cyclooxygenase and lipoxygenase (Makkar & Chakraborty, 2018).
Anticancer Activity
Novel derivatives synthesized from this compound have been evaluated for antitumor activity against various human cancer cell lines. Some of these derivatives displayed significant inhibitory activity, suggesting potential uses in cancer treatment (Shi et al., 2020).
Other Applications
The compound also finds use in the synthesis of various other derivatives with diverse biological activities, including antibacterial, antifungal, and antiestrogenic properties. This versatility demonstrates its potential in the development of new pharmaceutical agents (Almutairi et al., 2020).
Propiedades
IUPAC Name |
2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-10-8(2)11-5-4-9(18-7-13(15)16)6-12(11)19-14(10)17/h4-6H,3,7H2,1-2H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHLXCDXOXMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)N)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)



![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)

